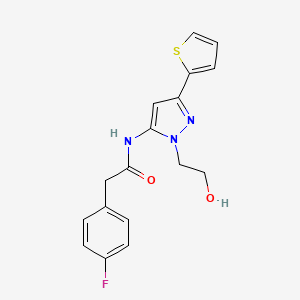

2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide

Description

This compound features a pyrazole core substituted at position 1 with a 2-hydroxyethyl group and at position 3 with a thiophen-2-yl moiety. The acetamide linkage connects the pyrazole to a 4-fluorophenyl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and insecticides. The hydroxyethyl group enhances solubility, while the fluorophenyl and thiophene substituents contribute to π-π stacking and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c18-13-5-3-12(4-6-13)10-17(23)19-16-11-14(15-2-1-9-24-15)20-21(16)7-8-22/h1-6,9,11,22H,7-8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJXLRLEWDDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)NC(=O)CC3=CC=C(C=C3)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is characterized by the presence of a fluorophenyl group, a thiophene moiety, and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 411.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H18FN3O3S |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 2309588-46-1 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide have shown promising results in inhibiting tumor growth. A study demonstrated that similar pyrazole derivatives displayed IC50 values as low as against EGFR, indicating potent antiproliferative effects against cancer cell lines such as MCF-7 .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. Pyrazole derivatives have shown effectiveness in stabilizing human red blood cell membranes, suggesting potential anti-inflammatory mechanisms .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess antimicrobial properties. Compounds similar to 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide have been tested against various bacterial strains, showing significant antibacterial activity. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of related pyrazole compounds using the MTT assay on MCF-7 cells. The study reported that several derivatives exhibited IC50 values below , indicating strong antiproliferative activity and potential for further development as anticancer agents .

Study 2: Anti-inflammatory Mechanisms

In vivo studies using carrageenan-induced paw edema models demonstrated that pyrazole derivatives could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like Indomethacin. The observed reduction in edema suggests that these compounds may inhibit COX activity effectively .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including HIV and measles virus. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance antiviral potency, with some derivatives showing EC₅₀ values in the nanomolar range .

Anti-inflammatory Properties

The compound's thiophene moiety may contribute to its anti-inflammatory effects. Thiophene derivatives have been reported to inhibit inflammatory pathways, making them promising candidates for treating conditions such as arthritis and other inflammatory diseases. The presence of the hydroxyethyl group could enhance solubility and bioavailability, further improving therapeutic outcomes .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of pyrazole-based compounds. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Inhibition of Viral Replication

The proposed mechanism for the antiviral activity of this compound involves the inhibition of viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles. This is particularly relevant for RNA viruses where pyrazole derivatives have shown effectiveness against reverse transcriptase .

Modulation of Inflammatory Mediators

The anti-inflammatory effects are thought to stem from the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). By reducing these mediators, the compound may alleviate symptoms associated with chronic inflammation .

Induction of Apoptosis in Cancer Cells

The anticancer activity is likely mediated through pathways that lead to programmed cell death (apoptosis). Compounds that activate caspases or disrupt mitochondrial function can effectively induce apoptosis in malignant cells .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations:

Pyrazole vs. Triazole Cores : Replacing pyrazole with triazole (e.g., in ) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity. This may enhance binding to ATP pockets in kinases.

Substituent Effects: Hydroxyethyl Group: The target compound’s 2-hydroxyethyl group improves aqueous solubility compared to lipophilic substituents like tetrahydro-2H-pyran (). Halogenated Aromatics: Fluorophenyl (target) vs. chlorophenyl (): Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability. Thiophene vs. Cyano: Thiophene (target) provides aromatic stacking, while cyano () is electron-withdrawing, critical for insecticidal activity in Fipronil derivatives.

Pharmacological and Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely increases solubility (>50 µg/mL) compared to analogs with alkyl or aryl substituents (e.g., ).

- Bioavailability : Fluorine and thiophene enhance passive diffusion, whereas triazole-containing analogs () may exhibit higher plasma protein binding.

- Synthetic Routes : Common methods include TFA-catalyzed cyclization (for pyrazole formation, ) and nucleophilic substitution for acetamide linkages.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the condensation of 4-fluorophenylacetic acid with a 1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine precursor. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Optimize solvent polarity (e.g., acetonitrile or DMF) to enhance reaction yield. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify via silica gel chromatography (eluent: CHCl/MeOH/NH gradients) followed by recrystallization in n-hexane/ethyl acetate mixtures to isolate regioisomers .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement of single-crystal structures. Key parameters include hydrogen bonding between the acetamide carbonyl and hydroxyethyl group, and π-π stacking between fluorophenyl and thiophene moieties .

- NMR spectroscopy : Assign H and C signals (e.g., thiophene protons at δ 6.8–7.2 ppm, fluorophenyl protons at δ 7.3–7.6 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHFNOS: 362.1) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or bioactivity data for this compound?

- Methodology :

- Solubility profiling : Conduct comparative studies in DMSO, PBS, and simulated biological fluids (pH 7.4) using UV-Vis spectroscopy. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .

- Bioactivity validation : Replicate assays (e.g., kinase inhibition or antimicrobial testing) under standardized conditions (IC measurements with positive controls like CDPPB for mGluR5 activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Key interactions: fluorophenyl group with hydrophobic residues (Leu694), thiophene with π-cation residues (Arg803) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodology :

- SAR studies : Replace the hydroxyethyl group with cyclopropyl (to reduce CYP450 oxidation) or introduce electron-withdrawing groups (e.g., CF) on the fluorophenyl ring. Compare half-life in liver microsomes .

- Prodrug design : Conjugate the acetamide with a cleavable PEG moiety to improve solubility and bioavailability .

Data Interpretation & Experimental Design

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodology :

- Dose selection : Use allometric scaling from in vitro IC values (e.g., 10–50 mg/kg in murine models). Monitor plasma levels via LC-MS/MS over 24 hours .

- Toxicity endpoints : Assess liver enzymes (ALT/AST), renal function (creatinine), and histopathology of major organs after 28-day exposure .

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.